

Vilanterol (CAS Number 186682-36-0): A Comprehensive Technical Guide

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Introduction

Vilanterol, identified by CAS number 186682-36-0 for its free base, is a potent and selective ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA).[1][2] Its extended 24-hour duration of action allows for once-daily dosing, a significant advancement in the management of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. [1][3] Vilanterol is primarily utilized in its salt form, Vilanterol trifenatate, in combination with other therapeutic agents like the inhaled corticosteroid fluticasone furoate or the long-acting muscarinic antagonist umeclidinium bromide.[2][4] This guide provides an in-depth overview of the chemical and physical properties of Vilanterol, its mechanism of action, detailed experimental protocols, and a list of suppliers for research and development purposes.

Chemical and Physical Properties

Vilanterol is a dichlorobenzene derivative.[1] The following tables summarize the key chemical and physical properties of Vilanterol free base and its commonly used salt, Vilanterol trifenatate.

Vilanterol (Free Base)



Property	Value	Source
CAS Number	186682-36-0	Internal Knowledge
Molecular Formula	C24H33Cl2NO5	[1][5]
Molecular Weight	486.43 g/mol	[2][5]
IUPAC Name	4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hex yl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol	[2]
Melting Point	Data not available	
Boiling Point	Data not available	-
рКа	Data not available	-

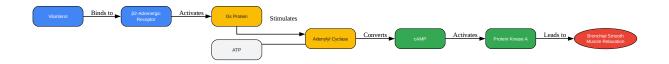
Vilanterol Trifenatate

Property	Value	Source
CAS Number	503070-58-4	[4]
Molecular Formula	C44H49Cl2NO7	[4][6]
Molecular Weight	774.77 g/mol	[6]
Melting Point	131.9-134.2 °C	
Solubility	Practically insoluble in water; slightly soluble in methanol, ethanol, acetonitrile, and propan-2-ol.	[7]

Mechanism of Action

Vilanterol exerts its therapeutic effect through its high affinity and selectivity for the β 2-adrenergic receptor.[1] The binding of Vilanterol to this G-protein coupled receptor on the surface of airway smooth muscle cells initiates a signaling cascade.





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Vilanterol's Signaling Pathway for Bronchodilation.

Upon activation, the β 2-adrenergic receptor stimulates the associated Gs protein, which in turn activates the enzyme adenylyl cyclase.[1][8] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[9]

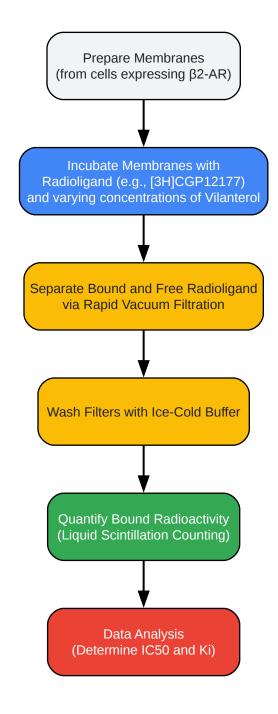
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Vilanterol.

β2-Adrenoceptor Radioligand Binding Assay

This assay is used to determine the binding affinity of Vilanterol for the β2-adrenoceptor.[10]





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Workflow for β2-Adrenoceptor Radioligand Binding Assay.

Methodology:

• Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β 2-adrenoceptor (e.g., CHO or HEK293 cells).[10]

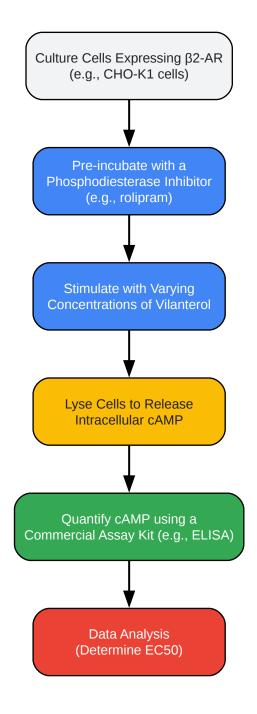


- Incubation: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGP12177) and a range of concentrations of Vilanterol.[11]
- Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[10]
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 [10]
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]
- Data Analysis: Plot the percentage of specific binding against the logarithm of the Vilanterol concentration to determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of Vilanterol to stimulate the production of the second messenger cAMP in cells, providing a measure of its functional agonism.[12]





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Workflow for cAMP Functional Assay.

Methodology:

 Cell Culture: Culture cells endogenously or recombinantly expressing the β2-adrenoceptor (e.g., CHO-K1 cells) in appropriate media.[10]



- Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.[10]
- Stimulation: Add varying concentrations of Vilanterol to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[10]
- Cell Lysis: Lyse the cells to release the intracellular cAMP.[10]
- cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, such as an ELISA or HTRF-based assay.[10]
- Data Analysis: Plot the cAMP concentration against the logarithm of the Vilanterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Vilanterol that produces 50% of the maximal response).[10]

In Vivo Bronchodilator Assay

This assay assesses the bronchodilator effect of Vilanterol in a living organism, typically in response to a bronchoconstrictor challenge.

Methodology (Example using a preclinical model):

- Animal Model: Utilize an appropriate animal model, such as guinea pigs or mice, which are known to exhibit bronchoconstriction in response to agents like methacholine.[13]
- Pulmonary Function Measurement: Use techniques like forced oscillation to measure baseline airway resistance and compliance.[13]
- Drug Administration: Administer Vilanterol via inhalation at various doses.
- Bronchoconstrictor Challenge: After a set period, challenge the animals with an inhaled bronchoconstrictor (e.g., methacholine).[13]
- Post-Challenge Measurement: Continuously monitor pulmonary function parameters to assess the degree of protection against bronchoconstriction afforded by Vilanterol.
- Data Analysis: Compare the changes in airway resistance and compliance in Vilanteroltreated animals to a placebo-treated control group to determine the efficacy and duration of



the bronchodilator effect.

Suppliers

Vilanterol and its trifenatate salt are available from various suppliers for research and development purposes. It is important to note that these products are for laboratory research use only and not for human or veterinary use.

Vilanterol (Free Base) Suppliers:

MedKoo Biosciences[5]

Vilanterol Trifenatate Suppliers:

- Adoog Bioscience[14]
- APExBIO[7]
- Apicule[6]
- Chemsrc
- Pharmatradz[15]
- RayBiotech[16]
- Selleck Chemicals[17]

A comprehensive list of manufacturers and distributors can also be found on platforms like PharmaCompass and through suppliers of pharmaceutical impurities such as Anant Pharmaceuticals.

Conclusion

Vilanterol is a significant advancement in the treatment of obstructive airway diseases, offering a once-daily treatment option with a well-defined mechanism of action. This technical guide provides a comprehensive overview of its chemical and physical properties, the signaling pathway it modulates, and detailed protocols for its pharmacological characterization. The



information presented here is intended to support researchers and drug development professionals in their ongoing efforts to understand and utilize this important therapeutic agent.

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